(S)-(+)-2-Methylbutyronitrile
CAS No.: 25570-03-0
Cat. No.: VC8094261
Molecular Formula: C5H9N
Molecular Weight: 83.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25570-03-0 |
|---|---|
| Molecular Formula | C5H9N |
| Molecular Weight | 83.13 g/mol |
| IUPAC Name | (2S)-2-methylbutanenitrile |
| Standard InChI | InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3/t5-/m0/s1 |
| Standard InChI Key | RCEJCSULJQNRQQ-YFKPBYRVSA-N |
| Isomeric SMILES | CC[C@H](C)C#N |
| SMILES | CCC(C)C#N |
| Canonical SMILES | CCC(C)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure and Sterechemistry
*(S)-(+)-2-Methylbutyronitrile features a branched butane backbone with a nitrile (-C≡N) group and a methyl substituent at the second carbon (C2). The (S) configuration denotes the spatial arrangement of substituents around the chiral center, adhering to the Cahn-Ingold-Prelog priority rules . Its IUPAC name is 2-methylbutanenitrile, and it is also known as sec-butyl cyanide or 2-cyanobutane .
Table 1: Key Physical Properties
Spectroscopic and Thermodynamic Data
The compound’s nitrile group exhibits a characteristic absorption band at ~2240 cm⁻¹ in IR spectroscopy. In NMR, the methyl protons adjacent to the chiral center resonate around δ 1.5–2.5 ppm . Thermodynamic properties include a standard enthalpy of formation (ΔfH°) of -40.03 kJ/mol and a vaporization enthalpy (ΔvapH°) of 42.47 kJ/mol .
Synthesis Methods
Chemical Synthesis
Two primary routes dominate industrial and laboratory production:
Table 2: Synthesis Routes for (S)-(+)-2-Methylbutyronitrile
The cyanohydrin method involves reacting acetone cyanohydrin with hydrazine to form a substituted dialkylhydrazine, followed by oxidation with chlorine gas to yield the azo compound. Subsequent asymmetric reduction or resolution is required to isolate the (S)-enantiomer .
Biocatalytic Synthesis
Rhodococcus rhodochrous NCIMB 11216 has been employed for asymmetric hydrolysis of racemic 2-methylbutyronitrile, achieving enantiomeric excess (ee) >95% under optimized conditions . This enzymatic approach avoids harsh chemical conditions and enhances sustainability.
Applications
Pharmaceutical Intermediates
*(S)-(+)-2-Methylbutyronitrile serves as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Its nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, enabling the formation of β-blockers, antihypertensives, and anticancer agents . For example, it is a precursor in the synthesis of sec-butylamine derivatives used in CNS drugs .
Flavor and Fragrance Industry
The compound’s nitrile group imparts a sweet, fruity aroma, making it valuable in perfumery and food additives. It is used to synthesize fragrance molecules such as sec-butyl esters and aldehydes, contributing to citrus or green notes in formulations .
Polymer Chemistry
In radical polymerization, derivatives like 2,2'-azobis(2-methylbutyronitrile) (AMBN) act as initiators for vinyl monomers (e.g., methyl methacrylate). AMBN’s thermal decomposition at 68°C generates stable radicals, enabling controlled polymerization and high-purity polymers like PMMA .
Analytical Chemistry
| Hazard | Classification | Risk Code | Source |
|---|---|---|---|
| Flammability | Flash point: 24°C | R10 | |
| Toxicity | Harmful if inhaled/swallowed | R20/21/22 | |
| Storage | Stable at 2–8°C, light-resistant | - |
Decomposition and Stability
The compound decomposes exothermically above 45°C, releasing nitrogen gas. Proper storage in airtight containers at <15°C is critical to prevent degradation .
Case Studies and Research Highlights
Enzymatic Resolution of Racemic Mixtures
Rhodococcus rhodochrous NCIMB 11216 hydrolyzes racemic 2-methylbutyronitrile to R-configured carboxylic acid, leaving the S-enantiomer as a residue. This method achieves >95% ee and is scalable for industrial use .
Polymerization Studies
AMBN initiates the polymerization of methyl methacrylate with controlled molecular weight (Mₙ ~100,000 Da) and low polydispersity (PDI <1.5). This is attributed to its stable radical intermediates and compatibility with nonpolar solvents .
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